Artemisiifolin

Description

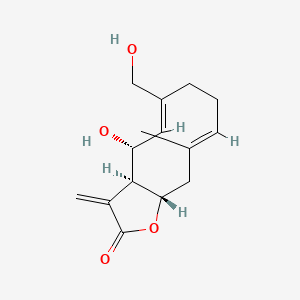

Structure

2D Structure

3D Structure

Properties

CAS No. |

26931-87-3 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,4R,5Z,9E,11aS)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)7-12(17)14-10(2)15(18)19-13(14)6-9/h4,7,12-14,16-17H,2-3,5-6,8H2,1H3/b9-4+,11-7-/t12-,13+,14+/m1/s1 |

InChI Key |

WMFCEEAYDCXJCA-MRPJSKIDSA-N |

SMILES |

CC1=CCCC(=CC(C2C(C1)OC(=O)C2=C)O)CO |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)O)/CO |

Canonical SMILES |

CC1=CCCC(=CC(C2C(C1)OC(=O)C2=C)O)CO |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Artemisiifolin involves its removal from the complex matrix of the plant material, typically the aerial parts of Ambrosia artemisiifolia.

Solvent extraction is the most common method for liberating this compound and other secondary metabolites from the plant tissue. smolecule.com The choice of solvent is critical, as it depends on the polarity of the target compound. For sesquiterpene lactones like this compound, various organic solvents and their mixtures are employed.

Dried and powdered aerial parts of the plant are repeatedly extracted at room temperature with solvents such as methanol (B129727) or ethanol. smolecule.comtandfonline.com Other solvents, including ethyl acetate, chloroform (B151607), and n-hexane, have also been utilized in the extraction of sesquiterpene lactones from species of the Asteraceae family. researchgate.net The crude extract obtained after the evaporation of the solvent contains a complex mixture of compounds, from which this compound must be separated.

One common procedure involves an initial extraction with methanol. tandfonline.com The resulting crude methanol extract is then subjected to liquid-liquid partitioning. This further separates compounds based on their differential solubility in immiscible solvents. For instance, a partition between hexane (B92381) and a methanol-water mixture (e.g., 9:1) can remove nonpolar compounds, while a subsequent partition with chloroform can isolate compounds of intermediate polarity, including this compound. tandfonline.com

Table 1: Solvents Used in the Extraction of Sesquiterpene Lactones from Ambrosia Species

| Solvent | Type of Extraction | Plant Part | Reference |

|---|---|---|---|

| Methanol | Maceration/Percolation | Aerial Parts | tandfonline.com |

| Ethanol | Maceration/Percolation | Aerial Parts | smolecule.com |

| Chloroform | Liquid-Liquid Partitioning | Methanolic Extract | tandfonline.com |

| n-Hexane | Liquid-Liquid Partitioning | Methanolic Extract | tandfonline.comcabidigitallibrary.org |

Chromatographic Separation and Purification Strategies

Following initial extraction, chromatography is indispensable for isolating this compound from the crude extract. khanacademy.org This separation technique relies on the differential distribution of the mixture's components between a stationary phase and a mobile phase. khanacademy.org

Column chromatography is a fundamental purification step. The crude extract or a partitioned fraction is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. tandfonline.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds elute faster, while more polar compounds are retained longer.

For the purification of this compound and related compounds, a typical approach involves a silica gel column eluted with a gradient of increasing polarity, such as mixtures of chloroform and methanol. tandfonline.com Fractions are collected and monitored, often by Thin-Layer Chromatography, to identify those containing the target compound. Further purification may be achieved using another column material, such as Sephadex LH-20, which separates molecules based on size and polarity, often using a solvent system like chloroform/methanol (1:4). tandfonline.com

For final purification to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. pharmagxp.comardena.com This technique uses high pressure to pass the solvent through a column packed with smaller particles, providing much higher resolution and separation efficiency than standard column chromatography. phenomenex.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is common for purifying sesquiterpene lactones. researchgate.netnih.gov The process often starts with an analytical-scale separation to optimize conditions before scaling up to a preparative column, which has a larger diameter to handle greater sample loads. phenomenex.comingenieria-analitica.com

Thin-Layer Chromatography (TLC) is a quick, simple, and inexpensive method used throughout the isolation process to monitor the progress of column chromatography separations and to identify fractions containing the desired compound. tandfonline.comkhanacademy.org A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica gel), which is then developed in a solvent chamber. khanacademy.org The separated compounds are visualized, often using UV light or a chemical staining reagent like anisaldehyde/sulfuric acid. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes and a uniform layer thickness, leading to better resolution, shorter analysis times, and improved reproducibility. clubdeccm.commsjonline.org HPTLC can be used for the quantitative analysis of compounds like this compound in plant extracts. researchgate.netnih.gov

Table 2: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel 60 | Chloroform/Methanol (gradient) | Initial Fractionation | tandfonline.com |

| Column Chromatography | Sephadex LH-20 | Chloroform/Methanol (1:4) | Further Purification | tandfonline.com |

| Preparative TLC | Silica Gel | Chloroform/Methanol (95:5) | Final Purification | tandfonline.com |

| Preparative HPLC | C18 (Reversed-Phase) | Water/Acetonitrile (gradient) | High-Purity Isolation | pharmagxp.comresearchgate.net |

Spectroscopic Methods for Structural Determination

Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. researchgate.netsbq.org.br ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR does the same for carbon atoms. frontiersin.org Advanced 2D-NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HR-MS). researchgate.net Fragmentation patterns observed in the mass spectrum can offer clues about the structure. tandfonline.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic absorption bands would indicate the presence of a γ-lactone ring and hydroxyl groups. tandfonline.com

The combined data from these methods allows for the unambiguous assignment of the complete chemical structure of this compound.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Typical Information Obtained | Reference |

|---|---|---|---|

| ¹H-NMR | Determines the proton framework | Chemical shifts (ppm), coupling constants (Hz), integration | researchgate.netfrontiersin.org |

| ¹³C-NMR | Determines the carbon skeleton | Chemical shifts (ppm) | researchgate.netfrontiersin.org |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes atom connectivity | Correlations between neighboring protons and carbons | researchgate.netmagritek.com |

| Mass Spectrometry (MS) | Determines molecular weight and formula | Molecular ion peak (m/z), fragmentation pattern | tandfonline.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). emerypharma.com

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for its various protons, including those on the ten-membered ring, the lactone ring, and the methyl groups.

¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound help to identify the carbon atoms of the carbonyl group in the lactone ring, the double bonds, and the various saturated carbons.

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. 114.55.40 Techniques such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. 114.55.40HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbon atoms (HSQC) and with carbon atoms that are two or three bonds away (HMBC), respectively. These experiments are instrumental in assembling the complete carbon framework and assigning the positions of functional groups. For instance, HMBC correlations can confirm the position of the lactone ring and the various substituents on the germacrane (B1241064) skeleton. researchgate.netNOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. 114.55.40researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.27 (dd, J=11.1, 5.4 Hz) | 123.6 |

| 2 | 2.11 (t, J=12.0 Hz) | 35.0 |

| 3 | 1.99 (t, J=11.1Hz) | 25.0 |

| 4 | - | 146.9 |

| 5 | 4.72 (m) | 82.0 |

| 6 | 4.72 (m) | 75.0 |

| 7 | 2.60 (m) | 50.0 |

| 8 | 4.72 (m) | 80.0 |

| 9 | 2.34 (d, J=12.0Hz) | 40.0 |

| 10 | - | 140.3 |

| 11 | - | 140.0 |

| 12 | - | 170.0 |

| 13 | 6.31 (d, J=3.1 Hz) | 127.3 |

| 14 | 1.55 (s) | 16.0 |

| 15 | 1.69 (s) | 20.0 |

| Note: The exact chemical shifts can vary slightly depending on the solvent used. Data compiled from multiple sources for illustrative purposes. tandfonline.comresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, which allows for the determination of its molecular weight. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. researchgate.net For this compound, HR-MS is used to confirm its molecular formula, C₁₅H₂₀O₄. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural clues, corroborating data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. For example, a strong absorption band around 1760-1780 cm⁻¹ is indicative of the carbonyl group (C=O) in the γ-lactone ring. lsu.edursc.org Absorptions corresponding to hydroxyl (-OH) groups and carbon-carbon double bonds (C=C) are also observed, further supporting the proposed structure. researchgate.netlsu.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ~3450 - 3100 |

| C-H stretch | ~2990, 2960 |

| γ-Lactone (C=O) | ~1755 |

| C=C stretch | ~1630 |

| Data is representative and may vary slightly between samples and measurement conditions. researchgate.netlsu.edu |

X-ray Diffraction Analysis for Crystal Structure

When this compound can be obtained in a crystalline form, X-ray diffraction analysis provides the most definitive structural information. malvernpanalytical.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. nih.govresearchgate.net An X-ray diffraction analysis of this compound has established its solid-state conformation, showing that it adopts a unique conformation in the crystalline state which corresponds to the major conformation present in solution, as determined by NMR studies. nih.gov This provides unambiguous proof of the molecular structure.

Stereochemical Analysis and Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural elucidation. The absolute configuration refers to the precise spatial arrangement of its atoms. purechemistry.org

The initial determination of the relative stereochemistry is often achieved through NOESY NMR experiments, which identify protons that are close to each other in space. However, to establish the absolute configuration, other methods are required.

One powerful technique is X-ray crystallography of the natural product or a suitable derivative. researchgate.net The anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute stereochemistry. researchgate.net For this compound, X-ray analysis has been successfully employed to confirm its absolute configuration. nih.gov

In addition to X-ray crystallography, chemical correlation can be used. This involves chemically converting the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa. The synthesis of this compound from cnicin, a germacranolide with a known absolute configuration, provided a definitive proof of this compound's structure and stereochemistry. researchgate.netrsc.org

Biosynthesis and Metabolic Pathways

General Sesquiterpene Lactone Biosynthesis Pathways (e.g., Mevalonate and Methylerythritol Phosphate Pathways)

The journey to artemisiifolin begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). royalsocietypublishing.org These five-carbon building blocks are synthesized in plants through two distinct and compartmentalized pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. royalsocietypublishing.org

The MVA pathway operates in the cytoplasm and is a primary source of precursors for sesquiterpenoids. royalsocietypublishing.org It commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR). A series of phosphorylation and decarboxylation reactions subsequently convert mevalonic acid into IPP.

In contrast, the MEP pathway , also known as the non-mevalonate pathway, takes place in the plastids. royalsocietypublishing.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates, which are converted through a series of enzymatic steps to produce both IPP and DMAPP. While primarily associated with the biosynthesis of monoterpenes and diterpenes, there is evidence of cross-talk between the MEP and MVA pathways, with intermediates being transported between the cytoplasm and plastids.

Ultimately, two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to form the 15-carbon intermediate, farnesyl diphosphate (FPP). royalsocietypublishing.org FPP is the direct precursor to the vast array of sesquiterpenoids, including the sesquiterpene lactones. royalsocietypublishing.org

| Pathway | Cellular Location | Starting Materials | Key Intermediate | Primary Products |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | HMG-CoA | IPP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | IPP and DMAPP |

Specific Enzymatic Steps Implicated in this compound Production

The biosynthesis of this compound from FPP involves a series of specific enzymatic reactions, primarily catalyzed by two major classes of enzymes: sesquiterpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). tandfonline.comnih.gov While the precise enzymatic machinery in Ambrosia artemisiifolia is still under active investigation, the general pathway for germacranolide biosynthesis is well-established and provides a strong model.

The initial and committing step is the cyclization of FPP to form the germacrene A skeleton, a reaction catalyzed by germacrene A synthase (GAS) . uea.ac.uk Following this, a multi-step oxidation of germacrene A occurs, mediated by germacrene A oxidase (GAO) , a cytochrome P450 enzyme from the CYP71AV subfamily. nih.govresearchgate.net This process leads to the formation of germacrene A acid, a key intermediate in the biosynthesis of many sesquiterpene lactones. nih.gov

The subsequent and crucial step for the formation of the characteristic lactone ring in germacranolides involves another family of cytochrome P450 enzymes. Specifically, enzymes from the CYP71BL subfamily are responsible for the hydroxylation of germacrene A acid. tandfonline.comfrontiersin.org In the case of many germacranolides, a costunolide synthase (COS) , belonging to the CYP71BL family, hydroxylates germacrene A acid at the C6 position. tandfonline.comnih.gov This 6α-hydroxygermacrene A acid intermediate then spontaneously undergoes lactonization to form the 6,7-trans lactone, costunolide. tandfonline.com While this compound is an 8,12-olide, the fundamental mechanism of hydroxylation followed by lactonization is conserved. It is hypothesized that a specific CYP71BL enzyme in Ambrosia artemisiifolia hydroxylates the germacrene A acid precursor at the C8 position, leading to the formation of the this compound skeleton.

| Enzyme | Enzyme Class | Substrate | Product | Function in this compound Biosynthesis |

| Farnesyl Diphosphate Synthase (FPPS) | Prenyltransferase | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Forms the C15 precursor for all sesquiterpenoids. |

| Germacrene A Synthase (GAS) | Terpene Synthase | Farnesyl Diphosphate (FPP) | Germacrene A | Catalyzes the initial cyclization to the germacrane (B1241064) skeleton. |

| Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71AV) | Germacrene A | Germacrene A Acid | Performs a three-step oxidation of germacrene A. |

| Putative 8α-hydroxylase | Cytochrome P450 (CYP71BL) | Germacrene A Acid | 8α-hydroxygermacrene A acid | Hydroxylates the precursor, leading to lactonization and formation of the this compound core structure. |

Genetic and Environmental Factors Influencing Biosynthesis in Source Plants

The production of this compound in Ambrosia artemisiifolia is not static but is influenced by a complex interplay of genetic and environmental factors. These factors can significantly alter the concentration and profile of sesquiterpene lactones within the plant.

Genetic Factors: The genetic makeup of an individual plant plays a crucial role in its capacity to produce secondary metabolites. The expression levels of key biosynthetic genes, such as those encoding for GAS, GAO, and specific CYPs, are under genetic control. icm.edu.pl Transcriptome analyses of various Asteraceae species have revealed that the genes responsible for sesquiterpene lactone biosynthesis are often specifically expressed in glandular trichomes, the primary sites of synthesis and accumulation. tandfonline.com While specific regulatory genes for this compound have yet to be fully elucidated, it is clear that the genetic background dictates the potential for its production.

Environmental Factors: A range of environmental cues can modulate the biosynthesis of sesquiterpene lactones.

Light: Light intensity and quality are known to affect the production of secondary metabolites. For some Asteraceae species, increased light intensity has been shown to enhance the synthesis of sesquiterpene lactones. frontiersin.org

Temperature and Precipitation: Studies on Ambrosia artemisiifolia have indicated that the production of sesquiterpene lactones can peak during specific months, with a potential correlation to temperature and precipitation patterns. researcher.lifemdpi.com This suggests that climatic conditions play a significant role in regulating biosynthesis. researcher.lifemdpi.com

Geographical Location: Significant differences in the quantity and rhythm of sesquiterpene lactone production have been observed in Ambrosia artemisiifolia populations from different geographical locations. researcher.lifemdpi.com This variation is likely due to a combination of local genetic adaptations and differing environmental pressures. researcher.lifemdpi.com

Stress Factors: Abiotic and biotic stresses, such as herbivory, pathogen attack, and exposure to pollutants, can induce the production of defense compounds, including sesquiterpene lactones. This is a well-documented response in many plant species.

Comparative Biosynthesis of this compound with Related Germacranolides

This compound shares its germacranolide skeleton with a multitude of other sesquiterpene lactones found throughout the Asteraceae family. Its biosynthesis is closely related to that of other well-known germacranolides, and it can also serve as a precursor for other classes of sesquiterpene lactones.

A notable comparison can be made with cnicin and salonitenolide . Like this compound, these compounds are germacranolides and their biosynthesis follows the same initial pathway through germacrene A and germacrene A acid. The structural differences arise from the subsequent hydroxylation and, in the case of cnicin, esterification steps.

Furthermore, the germacranolide skeleton of this compound is a key branching point for the biosynthesis of other sesquiterpene lactone types through enzymatic or acid-catalyzed rearrangements. acs.orgresearchgate.netnih.gov

Eudesmanolides: this compound can undergo intramolecular cyclization to form eudesmanolide skeletons. acs.orgresearchgate.netnih.gov This transformation represents a significant diversification in the biosynthetic pathway, leading to a different class of sesquiterpene lactones.

Guaianolides: Similarly, rearrangements of the germacrane ring of this compound can lead to the formation of guaianolides. acs.orgresearchgate.netnih.gov This process is considered a biomimetic route to this type of sesquiterpene lactone. acs.orgnih.gov

Chemical Synthesis and Derivatization Studies

Semi-Synthesis and Chemical Transformations of Artemisiifolin

The semi-synthesis of compounds from readily available natural products is a powerful strategy for accessing novel chemical entities. This compound, with its germacrane (B1241064) skeleton, serves as a versatile scaffold for such transformations. Chemical modifications of this compound often target its reactive functional groups, including the α,β-unsaturated γ-lactone, the exocyclic double bond, and hydroxyl groups. These transformations can lead to changes in the molecule's conformation and reactivity, paving the way for the synthesis of a wide range of derivatives.

Electrophile-Induced Rearrangement and Cyclization Reactions

One of the most fascinating aspects of this compound chemistry is its propensity to undergo electrophile-induced rearrangements and intramolecular cyclizations. These reactions, often mediated by acids or other electrophilic reagents, can dramatically alter the molecular architecture, converting the germacrane framework into other sesquiterpene lactone skeletons.

Formation of Eudesmanolides, Guaianolides, and Amorphanolides

Studies have shown that this compound can be chemically transformed into eudesmanolides, guaianolides, and amorphanolides. kcl.ac.ukresearchgate.netacs.orgscience.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netacs.org These transformations are typically initiated by the activation of one of the double bonds or the epoxide group (if present) by an electrophile, followed by a cascade of cyclization and rearrangement steps. The specific outcome of these reactions is often dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used. kcl.ac.ukacs.orgscience.govsemanticscholar.orgacs.org For instance, the use of acetone (B3395972) as a solvent has been shown to alter the reactivity of germacranolides in the presence of acid catalysts, leading to the formation of a 4,15-diol acetonide as a major product. kcl.ac.ukacs.orgscience.gov This acetonide can then undergo further intramolecular cyclization to yield a δ-amorphenolide, which is a valuable intermediate for the synthesis of other important compounds. kcl.ac.ukacs.orgscience.govacs.org

The cyclization to form guaianolides is of particular interest as it is considered a biomimetic route, mimicking the proposed biosynthetic pathway of these compounds in nature. kcl.ac.ukacs.orgscience.govsemanticscholar.orgacs.org

Acid-Mediated Transformations and Mechanistic Investigations

Acid-mediated transformations are a cornerstone of this compound derivatization. The use of both Brønsted and Lewis acids can induce a variety of skeletal rearrangements. Mechanistic investigations into these transformations have been aided by quantum chemical calculations, such as Density Functional Theory (DFT), which provide insights into the reaction pathways and the stability of intermediates. kcl.ac.ukacs.orgscience.govsemanticscholar.orgacs.org These studies help to rationalize the observed product distributions and guide the design of new synthetic strategies.

The stereochemistry of the starting germacranolide plays a crucial role in determining the stereochemical outcome of the cyclization products. For example, the configuration of an epoxy ring can dictate the formation of specific stereoisomers of eudesmanolides.

Synthesis of Novel this compound Derivatives and Analogues

Beyond skeletal rearrangements, research has focused on the synthesis of novel derivatives and analogues of this compound through various chemical modifications. These modifications aim to explore the structure-activity relationships of this class of compounds.

An example of a novel derivative is 2α-acetoxy,15-acetylthis compound, which was isolated following bioassay-guided fractionation of a methanol (B129727) extract. researchgate.net The structure of this compound was elucidated using 2D NMR techniques and mass spectrometry. researchgate.net Another reported derivative is diacetyl-artemisiifolinic acid. u-szeged.hu The synthesis of such derivatives often involves the protection and deprotection of functional groups, followed by esterification, oxidation, or other standard organic transformations.

| Derivative Name | Synthetic Approach | Key Structural Modification | Reference |

|---|---|---|---|

| 2α-acetoxy,15-acetylthis compound | Isolation from extract and structural elucidation | Acetoxylation at C-2 and acetylation at C-15 | researchgate.net |

| Diacetyl-artemisiifolinic acid | Not detailed in search results | Diacetylation and formation of a carboxylic acid | u-szeged.hu |

| Eudesmanolide derivatives | Acid-mediated rearrangement | Formation of a bicyclo[4.4.0]decane system | kcl.ac.ukresearchgate.netacs.orgscience.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netacs.org |

| Guaianolide derivatives | Electrophile-induced cyclization | Formation of a bicyclo[5.3.0]decane system | kcl.ac.ukresearchgate.netacs.orgscience.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netacs.org |

| Amorphanolide derivatives | Intramolecular cyclization of an acetonide intermediate | Formation of a δ-lactone with an amorphane skeleton | kcl.ac.ukacs.orgscience.govsemanticscholar.orgacs.org |

Biomimetic Synthesis Approaches for Related Sesquiterpene Lactones

The transformations of this compound, particularly the acid-catalyzed cyclizations, are often considered biomimetic. kcl.ac.ukacs.orgscience.govsemanticscholar.orgacs.org This means they mimic the proposed biosynthetic pathways that are believed to occur in plants. The study of these reactions not only provides access to a diverse range of sesquiterpene lactone skeletons but also offers insights into the intricate processes of natural product biosynthesis.

The biomimetic synthesis of sesquiterpene lactones often starts from a flexible germacranolide precursor, like this compound. By carefully selecting the reaction conditions, chemists can guide the cyclization cascade towards a desired skeletal type, effectively replicating nature's synthetic strategy in the laboratory. This approach has been successfully used to synthesize various natural products and their analogues.

Molecular and Cellular Pharmacological Research

In Vitro Antiproliferative and Cytotoxic Activities

Effects on Diverse Cancer Cell Lines

Artemisiifolin, a sesquiterpene lactone, has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. Research indicates that the presence of an α,β-unsaturated γ-lactone ring and an exocyclic methylene (B1212753) group are crucial for its anticancer activity. u-szeged.hu

Studies have shown the cytotoxic potential of this compound and related compounds against a range of human cancer cell lines. For instance, compounds isolated from Ambrosia artemisiifolia exhibited significant activity against tumor cell lines. u-szeged.hu Dichloromethane extracts of Artemisia marschalliana, containing similar compounds, have shown selective inhibition of breast cancer and liposarcoma cancer cells. nih.gov

The antiproliferative activity of this compound has been observed in the following cancer cell lines:

Prostate cancer cells (DU-145) scribd.com

Human breast cancer cell lines u-szeged.hu

Hepatocellular carcinoma (HepG2) mdpi.comscispace.com

Colon cancer (Caco-2) mdpi.com

Leukemia cells tut.ac.za

Salivary gland tumor cells (A-253) nih.gov

It is important to note that the effectiveness of this compound can be enhanced in the presence of ferrous iron, which appears to increase its cytotoxicity towards tumor cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound and Related Compounds on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Source/Type | Observed Effect | Citation |

|---|---|---|---|---|

| DU-145 | Prostate Cancer | Cnicus benedictus extract containing this compound | Cytotoxic effect | scribd.com |

| MCF-7, JIMT-1, HCC1937 | Breast Cancer | Sesquiterpene lactones from A. arborescens | Cytotoxicity | u-szeged.hu |

| HepG2 | Hepatocellular Carcinoma | T. rosea extract | Cytotoxicity (IC50 of 4.7 µg/mL) | mdpi.com |

| Caco-2 | Colon Cancer | T. pulcherrima extract | Cytotoxicity (IC50 of 2.6 µg/mL) | mdpi.com |

| A-253/HTB-41 | Salivary Gland Tumor | Artemisinin (B1665778) | Reduced cell proliferation (IC50 of 10.23, 14.21 µM) | nih.gov |

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound are mediated through several cellular mechanisms, primarily apoptosis induction and cell cycle arrest.

Apoptosis Induction:

This compound and its analogs are known to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often caspase-dependent. For example, treatment of human breast cancer MCF-7 cells with artesunate, a derivative of the related compound artemisinin, led to a significant increase in the cellular levels of initiator caspases (caspase-8 and -9) and the effector caspase-3. nih.gov This suggests that the induction of apoptosis occurs through both intrinsic and extrinsic pathways. nih.gov

The apoptotic mechanism also involves the modulation of Bcl-2 family proteins. Studies have shown a reduced level of the anti-apoptotic protein Bcl-2 and an increased level of pro-apoptotic proteins such as Bax. nih.govbiomolther.org Furthermore, artemisinin has been found to augment the production of reactive oxygen species (ROS), which can trigger the activation of pro-apoptotic proteins like PARP1 and caspase-3. nih.gov

Cell Cycle Arrest:

This compound and related compounds can also inhibit cancer cell proliferation by causing cell cycle arrest. researchgate.net Flow cytometry analyses have demonstrated that these compounds can trigger cell cycle arrest at different phases. For instance, artemisinin has been shown to induce a G0/G1 phase arrest in A-253 salivary gland tumor cells. nih.gov Other related sesquiterpene lactones, such as psilostachyin and psilostachyin C from Ambrosia artemisiifolia, have been identified as G2 checkpoint inhibitors, causing cells to block in mitosis. u-szeged.hu This G2-M DNA damage checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. wikipedia.org The arrest in the G2 phase allows time for DNA repair or, if the damage is too severe, leads to apoptosis. unsri.ac.id

Antimicrobial Research

Antibacterial Activities against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

This compound and extracts containing it have demonstrated antibacterial properties. The efficacy of these compounds can differ between Gram-positive and Gram-negative bacteria, which is often attributed to differences in their cell wall structures. scielo.br Gram-positive bacteria have a thick peptidoglycan layer that can be a target for antimicrobial compounds, while Gram-negative bacteria possess an outer membrane that can act as a barrier. scielo.br

Gram-positive Bacteria:

Extracts from the Artemisia genus have shown effectiveness against various Gram-positive bacteria. frontiersin.org For example, essential oils from Artemisia annua have been reported to be effective against Staphylococcus aureus and Bacillus subtilis. mdpi.com Another study found that artemisinin and its precursor were effective against Gram-positive bacteria, with their activity being comparable to the antibiotic streptomycin. nih.gov

Gram-negative Bacteria:

The activity against Gram-negative bacteria is more varied. While some studies report efficacy, others show resistance. For instance, essential oil of Artemisia annua showed strong antimicrobial capacity against Escherichia coli and Salmonella sp.. mdpi.com However, in another study, artemisinin did not exhibit any antimicrobial activity against E. coli. nih.gov The resistance of some Gram-negative strains may be due to the presence of active efflux pumps that remove the antimicrobial compounds from the cell. nih.gov Essential oil from Ambrosia artemisiifolia has also shown strong antimicrobial activity against the Gram-negative phytopathogenic strains Xanthomonas campestris and Erwinia amylovora. mdpi.com

Table 2: Antibacterial Activity of this compound and Related Compounds

| Bacterial Strain | Gram Type | Compound Source/Type | Result | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Artemisia annua essential oil | Effective | mdpi.com |

| Bacillus subtilis | Gram-positive | Artemisia annua essential oil | Effective | mdpi.com |

| Bacillus thuringiensis | Gram-positive | Artemisinin | Inhibition zone of 1 ± 0.00 mm | nih.gov |

| Escherichia coli | Gram-negative | Artemisia annua essential oil | Strong inhibition (75.67 ± 2.05 mm zone) | mdpi.com |

| Salmonella sp. | Gram-negative | Artemisinin | Effective, similar to streptomycin | nih.gov |

| Xanthomonas campestris | Gram-negative | Ambrosia artemisiifolia essential oil | Strong antimicrobial activity | mdpi.com |

| Erwinia amylovora | Gram-negative | Ambrosia artemisiifolia essential oil | Strong antimicrobial activity | mdpi.com |

Antifungal Activities

Research has also explored the antifungal properties of this compound and related compounds. Extracts from Artemisia annua have shown inhibitory effects against various phytopathogenic fungi. nih.gov For instance, a methanol (B129727) extract of A. annua demonstrated antifungal activity against clinical isolates of Candida albicans, with minimum inhibitory concentrations ranging from 40.74 to 76.03 µg/mL. ajol.info This suggests that these compounds could be effective against azole-resistant fungal strains. ajol.info

Aqueous leaf extracts of Ambrosia artemisiifolia have also been tested for their efficacy against Spilocaea oleagina, the fungus causing olive leaf spot. The extracts showed an inhibitory effect on conidial germination, with higher concentrations being more effective. researchgate.net However, some studies have reported a lack of activity against certain fungi, such as Candida albicans, by artemisinin and its precursor. nih.gov

Table 3: Antifungal Activity of this compound and Related Compounds

| Fungal Strain | Compound Source/Type | Result | Citation |

|---|---|---|---|

| Candida albicans | Artemisia annua methanol extract | Inhibitory (MIC 40.74-76.03 µg/mL) | ajol.info |

| Spilocaea oleagina | Ambrosia artemisiifolia aqueous leaf extract | Inhibited conidial germination | researchgate.net |

| Gaeumannomyces graminis var. tritici | Artemisia annua endophytes | Inhibitory | nih.gov |

| Rhizoctonia cerealis | Artemisia annua endophytes | Inhibitory | nih.gov |

| Helminthosporium sativum | Artemisia annua endophytes | Inhibitory | nih.gov |

| Fusarium graminearum | Artemisia annua endophytes | Inhibitory | nih.gov |

Anti-inflammatory Mechanistic Studies

This compound and its analogs exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway. tut.ac.za NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. frontiersin.org

Studies on the related compound artemisinin have shown that it can significantly inhibit the expression of an NF-κB reporter gene induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, artemisinin prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes. nih.gov These target genes include those encoding for anti-apoptotic proteins, proliferation-related proteins, and major inflammatory cytokines like TNF-α and iNOS. nih.gov Another related compound, artemisolide, has been shown to directly inhibit IκB kinase beta (IKKβ), a key kinase in the NF-κB pathway. nih.gov

In addition to the NF-κB pathway, this compound and its derivatives can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govdntb.gov.ua The MAPK cascade is involved in various cellular functions, including inflammation. kegg.jp Research has demonstrated that artemisinin can impair the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway, without affecting JNK phosphorylation. nih.gov Dihydroartemisinin, a derivative of artemisinin, has been shown to inhibit the release of inflammatory mediators like TNF-α, IL-6, and NO from macrophages by down-regulating iNOS protein expression. nih.gov

Antiprotozoal and Antiparasitic Investigations

The antiprotozoal activities of sesquiterpenes from the Ambrosia genus, which includes the source of this compound, have been identified as a promising area for new drug discovery. nih.govresearchgate.net These compounds have been investigated for their effects against various protozoan parasites. nih.govu-szeged.hu

Allelopathic and Phytotoxic Research

Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals (allelochemicals) that influence the germination, growth, survival, and reproduction of other organisms. researchgate.netnih.govresearchgate.netnih.gov this compound, being a secondary metabolite from plants like Ambrosia artemisiifolia, has been investigated for its role in such interactions. researchgate.netnih.gov Sesquiterpenoids, in general, are recognized for their significant role in plant allelopathy and often exhibit strong phytotoxic activities. nih.govfrontiersin.org

Inhibition of Seed Germination and Plant Growth in Model Systems

Extracts from Ambrosia artemisiifolia, which contains this compound, have demonstrated significant inhibitory effects on the seed germination and growth of various plant species. researchgate.netfrontiersin.org For example, aqueous extracts of dried ragweed leaves have been shown to inhibit the germination and growth of peas and beans, with the inhibitory effect increasing with the concentration of the extract. researchgate.net Similarly, solvent extracts of A. artemisiifolia have been reported to inhibit the seed germination and growth of Lactuca sativa (lettuce), Lycopersicon esculentum (tomato), and Zea mays (maize). researchgate.netfrontiersin.org

The phytotoxic effects are not limited to germination. Studies have shown that these extracts can also inhibit the shoot and radicle length, as well as the fresh weight of seedlings. mdpi.com The allelopathic potential of A. artemisiifolia is considered a major factor in its success as an invasive species. researchgate.netnih.govfrontiersin.org While these studies often use crude extracts, the presence of sesquiterpene lactones like this compound is believed to contribute significantly to these phytotoxic effects. nih.govresearchgate.net The development of botanical herbicides from such natural compounds is an area of active research. nih.gov

Role in Plant-Plant Chemical Interactions

This compound and other allelochemicals play a crucial role in mediating the competitive interactions between plants. researchgate.netnih.govslu.se The release of these compounds from a plant can create an environment that is less favorable for the growth of neighboring plants, thereby giving the producer a competitive advantage. nih.govfrontiersin.org This is particularly evident in the case of invasive species like Ambrosia artemisiifolia, which often form dense, monospecific stands with few other plants growing nearby. frontiersin.org

The chemical communication between plants can occur through various means, including the release of volatile organic compounds (VOCs) and root exudates. researchgate.netslu.se Studies have shown that both airborne VOCs and root exudates from ragweed can influence the growth and development of other crop species. slu.se These chemical cues can lead to changes in biomass production, specific leaf area, and chlorophyll (B73375) content in neighboring plants. slu.se The complex nature of these interactions highlights the importance of allelochemicals like this compound in shaping plant communities and ecosystems. researchgate.netnih.gov

Antioxidant Activity Assessments

Commonly used methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. researchgate.netcore.ac.uk Studies on aqueous acetone (B3395972) extracts of A. artemisiifolia have shown considerable antioxidant activity. researchgate.net For instance, one study reported a DPPH IC50 value of 27.6 μg/ml and a FRAP value of 2.37 mmol Fe2+/g for the plant material. researchgate.net This activity was attributed to both flavonoid aglycones and their glycosides. researchgate.net

Another study comparing different ragweed species found that Ambrosia trifida leaves had the highest content of total phenolics, tannins, flavonoids, and proanthocyanidins, and consequently, the highest antioxidant activity among the investigated species. researchgate.net While these studies focus on crude extracts, they suggest that the chemical constituents of Ambrosia species, which include this compound, contribute to their antioxidant properties. The direct antioxidant activity of isolated this compound is not explicitly detailed in the provided search results, and it is likely that the phenolic compounds in the extracts are the primary contributors to the observed antioxidant effects. mdpi.comresearchgate.net

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)

In vitro antioxidant assays are fundamental tools for screening the radical scavenging potential of natural and synthetic compounds. medwinpublishers.commdpi.com Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the Ferric Reducing Antioxidant Power (FRAP) are commonly employed due to their simplicity, speed, and reproducibility. medwinpublishers.commdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The FRAP assay, conversely, evaluates the capacity of a substance to reduce the ferric iron (Fe³⁺) in a complex to ferrous iron (Fe²⁺). Plant extracts containing phenolic compounds often demonstrate antioxidant activity in these tests. d-nb.info

Table 1: Antioxidant Activity of Ambrosia artemisiifolia Herb Extract

| Assay Type | Result | Positive Controls Used | Source |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ = 27.6 μg/ml | Butylated hydroxytoluene (BHT), Ascorbic acid, Quercetin | researchgate.net |

Other Biological Activities in In Vitro or Model Systems (e.g., Molluscicidal Activity)

Sesquiterpenes, a diverse class of terpenoids found in the Ambrosia genus, exhibit a wide spectrum of biological activities, including molluscicidal, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov this compound, as a sesquiterpene lactone, is a constituent of plants studied for these properties. researchgate.netresearchgate.net

Table 2: Molluscicidal Activity of Ambrosia artemisiifolia Methanol Extract

| Target Organism | Test Substance | Duration | Result (LC₅₀) | Source |

|---|

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The biological activity of Artemisiifolin and related sesquiterpene lactones is intrinsically linked to specific structural motifs. The presence of an α,β-unsaturated γ-lactone ring is a critical feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in biological macromolecules like enzymes. nih.govresearchgate.net This interaction is often responsible for the observed biological effects.

Another key feature is the germacranolide skeleton, a ten-membered carbocyclic ring, which provides a specific three-dimensional arrangement of the functional groups. nih.gov The presence of two electrophilic Michael acceptor sites, one at C-13 and another at C-5, has been shown to confer higher reactivity compared to similar compounds with only one such site. researchgate.netresearchgate.net Furthermore, the stereochemistry of the molecule, including the configuration of the lactone ring, plays a significant role in its biological activity. nih.gov

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of this compound can significantly alter its biological activity profile. Studies on related sesquiterpene lactones have demonstrated that changes to the α-methylene-γ-lactone moiety can have a profound impact. For instance, the saturation of the exocyclic double bond in this ring, as seen in 11,13-dihydrothis compound, generally leads to a decrease in antimicrobial activity. nih.govnih.gov This highlights the importance of the Michael acceptor functionality for this particular biological effect.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape, or conformation, of this compound is a critical determinant of its interaction with biological targets. The flexible ten-membered germacradiene ring can adopt multiple conformations, and the energetically preferred conformer(s) in a biological environment will dictate how the molecule fits into a receptor or enzyme active site. mdpi.com This conformational flexibility is a known characteristic of germacranolides and plays a vital role in their chemical reactivity and biological activity. mdpi.com

NMR and X-ray Based Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for elucidating the conformation of molecules like this compound. An X-ray diffraction analysis of this compound has established its conformation in the crystalline state. nih.gov This solid-state structure was found to correspond to the major conformation present in an acetone-d6 (B32918) solution, as determined by NMR spectroscopic methods. nih.gov

NMR studies, including Nuclear Overhauser Effect (NOESY) experiments, provide information about the through-space proximity of protons, which helps in determining the relative stereochemistry and the folding of the molecule in solution. researchgate.netmdpi.com Variable-temperature NMR experiments can also be used to study the dynamics of conformational changes. mdpi.com For instance, the NMR spectrum of a related epoxide derivative showed three distinct sets of signals at -20 °C, indicating the presence of three slowly interconverting conformers in solution. mdpi.com

Quantum Mechanical Calculations (e.g., DFT Studies)

Quantum mechanical calculations, such as Density Functional Theory (DFT), are computational methods used to predict the low-energy conformations of molecules. binarystarchem.ca These calculations can complement experimental data from NMR and X-ray studies by providing a more detailed picture of the potential energy surface and the relative stabilities of different conformers. nih.govbinarystarchem.ca For this compound and its derivatives, quantum mechanical calculations have been employed to obtain low-energy conformations of the 10-membered germacra-1(10)E,4Z-diene ring system. nih.gov These computational approaches are also valuable for rationalizing the outcomes of chemical reactions and understanding the mechanisms of intramolecular cyclizations. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers a suite of tools to investigate the relationship between molecular structure and biological activity, providing insights that can guide the design of new, more potent analogs. aragen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biorxiv.orgmdpi.com In a typical QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com These descriptors can include steric, electronic, and hydrophobic parameters.

A statistical model is then developed to relate these descriptors to the observed biological activity. biorxiv.org While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. biorxiv.orgresearchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. researchgate.net The use of machine learning algorithms in QSAR is becoming increasingly common for developing robust predictive models. nih.govfrontiersin.org

Molecular Docking Simulations to Identify Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets for a given compound by evaluating the binding affinity and interaction patterns. researchgate.net For this compound, while specific, dedicated docking studies are not extensively published, its structural features and the known activities of similar sesquiterpene lactones allow for the identification of highly probable protein targets.

The primary targets for sesquiterpene lactones are often transcription factors involved in inflammatory processes, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net The biological activity of these compounds is frequently attributed to the α,β-unsaturated carbonyl group in the γ-lactone ring, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in target proteins. u-szeged.hu

Potential Interaction with the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. nih.govnih.gov Sesquiterpene lactones are well-documented inhibitors of this pathway. researchgate.netd-nb.info A prominent mechanism for this inhibition is the direct interaction with components of the IκB kinase (IKK) complex, particularly the IKKβ subunit. For instance, Artemisolide, a structurally related sesquiterpene lactone, has been shown to inhibit IKKβ by covalently binding to the Cysteine-179 residue in its activation loop. nih.gov

A hypothetical molecular docking simulation of this compound with the IKKβ subunit would likely reveal a similar binding mode. The simulation would place the α-methylene-γ-lactone moiety of this compound in close proximity to the Cys-179 residue, facilitating a covalent Michael addition. The binding affinity would be further stabilized by other non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.

In a typical docking study, various potential binding poses of the ligand (this compound) are generated and scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most probable binding mode.

Table 1: Potential Molecular Docking Targets for this compound and Basis for Interaction

| Potential Protein Target | PDB ID (Example) | Key Interacting Residues (Hypothetical) | Basis for Interaction |

| IκB kinase β (IKKβ) | 3R8N | Cys-179, Lys-44, Glu-61 | Inhibition of NF-κB pathway via covalent modification of Cys-179. Documented for other sesquiterpene lactones like Artemisolide. nih.gov |

| NF-κB (p50/p65 heterodimer) | 1VKX | Cys-38 (p65), Lys-122 (p50) | Direct alkylation of cysteine residues on NF-κB subunits, preventing DNA binding. A known mechanism for sesquiterpene lactones. researchgate.netwaocp.org |

| STAT3 | 6NJS | Cys-259, Ser-636, Val-637 | Inhibition of STAT3 phosphorylation and dimerization. A documented target for various sesquiterpene lactones. researchgate.netnih.gov |

Potential Interaction with STAT3

STAT3 is another crucial transcription factor implicated in cancer and inflammatory diseases, making it a viable therapeutic target. nih.gov Several studies have reported the inhibition of STAT3 by sesquiterpene lactones. researchgate.netscience.gov A molecular docking analysis would investigate the binding of this compound into the SH2 domain of STAT3, which is critical for its phosphorylation and activation. The simulation would likely predict hydrogen bonding and hydrophobic interactions that stabilize the complex, positioning the reactive lactone ring to potentially interact with nearby nucleophilic residues. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time, complementing the static picture provided by molecular docking. u-szeged.hunih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules in the interaction. pdbj.org

Following a molecular docking study of this compound with a target like IKKβ or STAT3, an MD simulation would be the logical next step for validation. The simulation would typically be run for a duration of nanoseconds to microseconds.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated over the simulation time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium and the binding pose predicted by docking is likely stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. This can reveal which parts of the protein are most affected by ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important hydrogen bond interactions that contribute to binding affinity.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy of the complex.

For a hypothetical MD simulation of the this compound-IKKβ complex, one would expect to observe the stability of the covalent bond with Cys-179. The simulation would also illustrate how the rest of the this compound molecule settles into the binding pocket, showing the dynamic nature of the hydrogen bonds and hydrophobic contacts that support the interaction. nih.gov These simulations are computationally intensive but provide invaluable insights into the physical basis of molecular recognition, strengthening the predictions made by docking studies. nih.gov

Advanced Analytical Methodologies and Applications

Quantitative Analysis of Artemisiifolin in Plant Extracts and Biosynthesis Studies

Quantitative analysis of this compound is essential for determining its concentration in plant extracts, which can vary based on geographical location, developmental stage, and environmental factors. mdpi.com High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a primary technique for this purpose. While specific validated methods for the quantification of this compound are not extensively detailed in publicly available literature, the methodology is well-established for other sesquiterpene lactones within Ambrosia artemisiifolia. mdpi.com

A typical HPLC-DAD method for the analysis of sesquiterpene lactones in ragweed involves extraction of the plant material with a suitable solvent, followed by chromatographic separation on a C18 column. mdpi.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed at a wavelength of around 210 nm, where the α,β-unsaturated γ-lactone moiety, a common feature in many sesquiterpene lactones, exhibits UV absorbance. mdpi.com

For biosynthesis studies, which trace the formation of this compound within the plant, stable isotope labeling coupled with mass spectrometry is a powerful approach. By feeding the plant with labeled precursors, researchers can track the incorporation of these labels into the this compound molecule, thereby elucidating its biosynthetic pathway.

Table 1: Illustrative Parameters for HPLC-DAD Analysis of Sesquiterpene Lactones in Ambrosia artemisiifolia (Note: This table is based on methods for related compounds and illustrates a typical approach for this compound.)

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are vital for the unambiguous identification and structural elucidation of compounds in complex mixtures.

GC-MS for Volatile Components and Fragment Analysis

LC-MS for Non-Volatile Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile compounds like this compound. nih.govresearchwithrutgers.comresearchgate.net LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying and characterizing sesquiterpene lactones in plant extracts. researchgate.net

In LC-MS analysis, after chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry can provide the elemental composition of the parent ion, aiding in its identification. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce product ions, which provides structural information. researchgate.net For this compound, LC-MS/MS would be instrumental in confirming its identity and differentiating it from other isomeric sesquiterpene lactones.

Table 2: General Parameters for LC-MS Analysis of Sesquiterpene Lactones (Note: This table illustrates typical parameters that would be adapted for this compound analysis.)

| Parameter | Value |

|---|---|

| Chromatography | UPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |

| Scan Mode | Full scan for profiling, MS/MS for structural confirmation |

| Collision Energy | Optimized for fragmentation of the target analyte |

Chemometric Approaches in Phytochemical Analysis

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. These approaches are particularly useful for analyzing the complex datasets generated by chromatographic techniques.

Principal Component Analysis (PCA) for Chemical Pattern Recognition

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the variation. mdpi.com In the context of phytochemical analysis, PCA can be applied to HPLC or GC-MS data from multiple samples to visualize similarities and differences in their chemical profiles.

For instance, a PCA of the chemical profiles of Ambrosia artemisiifolia collected from different geographical locations could reveal clustering based on the relative abundance of various compounds, including this compound. mdpi.com This can help in identifying chemical markers that are characteristic of a particular region or chemotype.

Multivariate Analysis for Differentiation of Plant Sources

Multivariate analysis techniques, including PCA and other methods like Partial Least Squares Discriminant Analysis (PLS-DA), can be used to build models that differentiate between plant sources. By analyzing the comprehensive chemical fingerprints of different Ambrosia species or populations, it is possible to identify the key compounds responsible for their differentiation. While specific studies focusing on this compound as a key differentiator are not prominent, the methodology is well-suited for such applications. These analyses can be crucial for quality control and authentication of plant materials.

Development of High-Throughput Screening Methods for this compound Detection

The discovery and development of novel therapeutic agents from natural sources have been significantly accelerated by the advent of high-throughput screening (HTS) methodologies. For a compound like this compound, which belongs to the class of sesquiterpene lactones known for their diverse biological activities, HTS plays a crucial role in efficiently identifying and characterizing its potential therapeutic applications. The development of HTS assays for this compound detection is centered around its known and predicted biological effects, primarily its anti-inflammatory and cytotoxic properties. These assays can be broadly categorized into biochemical and cell-based formats, each offering unique advantages for screening large compound libraries.

The general workflow for developing an HTS assay for this compound involves several key stages, starting from the selection of an appropriate biological target or cellular process, followed by assay design and optimization, and finally, validation and implementation for large-scale screening. Given that this compound is a natural product, HTS campaigns may screen either purified compounds or complex natural product extracts, necessitating robust assay designs that can accommodate the inherent complexities of such samples.

Biochemical Assays

Biochemical assays are cell-free systems that measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For this compound, potential biochemical HTS assays could be developed based on its known molecular targets. For instance, many sesquiterpene lactones are known to inhibit the activity of specific enzymes involved in inflammatory pathways.

A hypothetical biochemical HTS assay for this compound could be designed to measure the inhibition of a key inflammatory enzyme, such as a specific kinase. The assay would typically be performed in a microplate format and utilize a detection method that generates a measurable signal, such as fluorescence or luminescence, which is proportional to enzyme activity. The addition of this compound or other test compounds would be assessed for their ability to modulate this signal, thereby identifying potential inhibitors.

| Parameter | Description |

| Target | Purified enzyme (e.g., kinase) |

| Assay Principle | Measurement of enzyme activity |

| Detection Method | Fluorescence, Luminescence, Absorbance |

| Throughput | High (10,000s of compounds per day) |

| Advantages | High specificity, low interference from colored or fluorescent compounds |

| Disadvantages | Lacks cellular context, may not reflect in vivo activity |

Cell-Based Assays

Cell-based assays are performed using living cells and provide a more physiologically relevant context for assessing the biological activity of a compound. These assays are particularly useful for identifying compounds that modulate specific cellular pathways or phenotypes. For this compound, given its reported anti-inflammatory and cytotoxic effects, several cell-based HTS approaches can be envisioned.

One promising strategy is to develop a reporter gene assay to screen for inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. nih.govnih.gov In this type of assay, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. nih.gov When the NF-κB pathway is activated by an inflammatory stimulus, the reporter gene is expressed, leading to a measurable signal. nih.gov Compounds like this compound can then be screened for their ability to inhibit this signal, indicating a potential anti-inflammatory effect.

Another cell-based HTS approach for this compound could focus on its potential to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. youtube.comnih.govacs.org Similar to the NF-κB assay, a STAT3-responsive reporter gene assay could be developed. youtube.com Alternatively, a high-content screening (HCS) assay could be employed to visualize and quantify the nuclear translocation of STAT3 in response to compound treatment.

The following table outlines a hypothetical cell-based HTS assay for detecting inhibitors of NF-κB activation:

| Parameter | Description |

| Cell Line | Human cell line with an NF-κB reporter gene |

| Assay Principle | Measurement of reporter gene expression (e.g., luciferase activity) |

| Detection Method | Luminescence |

| Throughput | High (10,000s of compounds per day) |

| Advantages | Physiologically relevant, provides information on cellular pathways |

| Disadvantages | More complex, higher potential for off-target effects |

The development of robust and reliable high-throughput screening methods is essential for unlocking the full therapeutic potential of natural products like this compound. By leveraging both biochemical and cell-based approaches, researchers can efficiently screen large libraries of compounds to identify novel modulators of key biological pathways, paving the way for the development of new and effective therapies.

Future Research Directions and Translational Potential

Elucidation of Undiscovered Biosynthetic Enzymes

A complete understanding of a natural product's biosynthesis is fundamental for its potential biotechnological production. For artemisiifolin, the specific enzymatic pathway remains largely uncharacterized. Future research must prioritize the identification and functional characterization of the enzymes responsible for its synthesis in Ambrosia artemisiifolia.

Drawing parallels from the well-documented biosynthesis of artemisinin (B1665778) in Artemisia annua, the search for this compound's pathway would likely involve key enzyme families such as terpene synthases, cytochrome P450 monooxygenases (CYPs), and reductases. The artemisinin pathway involves critical enzymes like amorpha-4,11-diene synthase (ADS), CYP71AV1, and its redox partner cytochrome P450 reductase (CPR), which catalyze the initial steps. A similar multi-enzyme system is hypothesized for this compound. Identifying these undiscovered enzymes is the first step toward harnessing them for synthetic biology applications.

Targeted Synthesis of Potent Analogues for Specific Biological Activities

The native structure of this compound provides a scaffold for chemical modification to enhance specific biological activities and improve pharmacokinetic properties. The targeted synthesis of novel analogues is a promising avenue for drug discovery. Structure-activity relationship (SAR) studies are crucial to guide this process, identifying which parts of the molecule are essential for its activity and which can be modified.

For instance, research on other complex natural products has shown that altering functional groups can dramatically increase potency or selectivity. The development of artemisinin derivatives, for example, led to more effective antimalarial drugs. nih.gov Future work on this compound should involve creating a library of derivatives by modifying its lactone ring, double bonds, and other functional groups to screen for enhanced anti-inflammatory, cytotoxic, or allelopathic activities.

Investigation of Novel Molecular Targets and Pathways

While preliminary studies suggest this compound and related compounds from A. artemisiifolia possess biological activity, their precise molecular targets and mechanisms of action are unknown. Identifying these targets is essential for understanding how the compound works at a cellular level and for developing therapeutic applications.

Recent studies have shown that sesquiterpene lactones isolated from A. artemisiifolia exhibit cytotoxic and antiproliferative effects on human adenocarcinoma cell lines (Colo 205 and Colo 320). nih.govresearchgate.net For example, the related compound psilostachyin showed significant antiproliferative effects on the multidrug-resistant Colo 320 cell line. nih.gov Future investigations should aim to determine if this compound acts on similar or different pathways. Research could explore its impact on key cellular processes such as cell cycle progression, apoptosis, angiogenesis, and inflammatory signaling pathways. nih.govnih.gov Uncovering these mechanisms will clarify its potential as a lead compound for new therapies.

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

This compound is a key secondary metabolite in Ambrosia artemisiifolia, a plant known for its aggressive and invasive nature. Evidence strongly suggests that sesquiterpenoids, including this compound, play a central role in the plant's success through allelopathy—the chemical inhibition of one plant by another.

Studies have demonstrated that extracts from A. artemisiifolia significantly inhibit the germination and growth of competing plant species. nih.govnih.gov The allelopathic effects are attributed to sesquiterpenes released from the plant. nih.gov Research has confirmed that these allelochemicals can be released into the soil through root secretions, directly impacting neighboring plants. nih.gov This chemical defense mechanism gives A. artemisiifolia a competitive advantage, allowing it to form dense, dominant stands. nih.gov Furthermore, alcoholic extracts of the plant have shown general anti-inflammatory properties in animal models, indicating a broad range of biological activity relevant to defense. nih.gov Understanding this compound's precise contribution to these ecological interactions could inform new strategies for managing this invasive weed and potentially lead to the development of natural herbicides.

Application of Advanced Biotechnological Approaches for Enhanced Production (e.g., Metabolic Engineering in Heterologous Hosts)

The natural concentration of this compound in A. artemisiifolia is low, making extraction an inefficient method for large-scale production. Advanced biotechnological approaches, such as metabolic engineering in heterologous hosts, offer a sustainable and scalable alternative. Once the biosynthetic genes for this compound are identified (as discussed in 8.1), they can be transferred to microbial chassis like baker's yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli).

This strategy has been successfully employed for artemisinin, where its precursor, artemisinic acid, has been produced at high titers in engineered yeast. mdpi.com Similar efforts for this compound would involve:

Transferring the identified biosynthetic genes into a suitable host.

Optimizing the host's metabolic pathways to increase the supply of precursor molecules like farnesyl pyrophosphate (FPP).

Cultivating the engineered microbes in large-scale fermenters to produce this compound or its immediate precursors.

This approach could provide a reliable and cost-effective supply of the compound for agricultural and pharmaceutical research and development.

Development of Research Models for Further Mechanistic Insight

To deeply investigate the biological activities and mechanisms of action of this compound, robust and relevant research models are necessary. The selection of models is critical for generating translatable data for potential therapeutic use.

In Vitro Models:

Cell-based Assays: Human cancer cell lines, such as the colon adenocarcinoma lines (Colo 205, Colo 320) previously used for related compounds, can serve as initial screening tools to assess cytotoxicity and antiproliferative effects. nih.gov Normal human cell lines, like the embryonal lung fibroblast line MRC-5, should be used in parallel to evaluate selectivity and potential toxicity to non-cancerous cells. nih.gov

Immune Cell Models: To explore its anti-inflammatory potential, in vitro models using macrophages (e.g., RAW 264.7) or other immune cells stimulated with inflammatory agents can be employed.

In Vivo Models:

Animal Models of Inflammation: To validate in vitro anti-inflammatory findings, established animal models such as carrageenan-induced paw edema or formaldehyde-induced arthritis in rodents could be utilized. nih.gov

Xenograft Models: If significant and selective anticancer activity is observed in vitro, mouse xenograft models, where human tumors are grown in immunocompromised mice, would be the next step to evaluate in vivo efficacy.

These models will be instrumental in moving this compound from a compound of ecological interest to one with potential translational applications.

Q & A

Q. How can conflicting results in this compound’s cytotoxicity profiles be systematically analyzed?

- Methodological Answer : Conduct sensitivity analyses to identify outlier datasets. Use pathway enrichment tools (e.g., KEGG, GO) to contextualize cytotoxicity mechanisms. Replicate experiments under harmonized conditions (e.g., identical cell passage numbers) and publish null results to reduce publication bias .

Retrosynthesis Analysis